molecular formula C9H18O B6238077 3-methyloct-2-en-1-ol CAS No. 74676-77-0

3-methyloct-2-en-1-ol

Cat. No.: B6238077
CAS No.: 74676-77-0
M. Wt: 142.24 g/mol
InChI Key: NPMCAXBLYVUWTC-VQHVLOKHSA-N
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Description

3-methyloct-2-en-1-ol is an organic compound with the molecular formula C9H18O. It is a type of unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group attached to the first carbon atom. This compound is known for its applications in various fields, including pharmaceuticals, perfumes, and biofuels .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methyloct-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of isobutene (2-methylpropene) with formaldehyde, followed by isomerization to form the desired product . The reaction conditions typically involve the use of a catalyst, such as a poisoned palladium catalyst, to facilitate the isomerization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of high-quality reference standards and accurate testing methods ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyloct-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyloct-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyloct-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-methyloct-2-en-1-ol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "1-octene", "methylmagnesium bromide", "chromium trioxide", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "1. 1-octene is reacted with methylmagnesium bromide in anhydrous ether to form 3-methylhexan-1-ol.", "2. The resulting alcohol is oxidized using chromium trioxide in acetic acid to form 3-methylhex-2-en-1-ol.", "3. The double bond in the intermediate compound is reduced using sodium borohydride in methanol to form 3-methyloctan-1-ol.", "4. The alcohol is dehydrated using sulfuric acid to form 3-methyloct-2-en-1-ol.", "5. The product is purified using a mixture of sodium hydroxide and water." ] }

CAS No.

74676-77-0

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(E)-3-methyloct-2-en-1-ol

InChI

InChI=1S/C9H18O/c1-3-4-5-6-9(2)7-8-10/h7,10H,3-6,8H2,1-2H3/b9-7+

InChI Key

NPMCAXBLYVUWTC-VQHVLOKHSA-N

Isomeric SMILES

CCCCC/C(=C/CO)/C

Canonical SMILES

CCCCCC(=CCO)C

Purity

95

Origin of Product

United States

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